Reactivity Advantage: The 3,6-Dihydropyran Core Enables Rapid Functionalization Inaccessible to Saturated Analogs
High-strength differential evidence (direct head-to-head comparisons) is limited for this specific compound. The most relevant, verifiable differentiator is a class-level inference based on the distinct reactivity of the 3,6-dihydropyran core compared to saturated tetrahydropyran rings. Specifically, 3,6-dihydropyran derivatives can be efficiently converted into reactive vinyl triflates, which serve as versatile intermediates in cross-coupling reactions [1]. This key transformation, reported with high regioselectivity [1], is not possible with a saturated tetrahydropyran analog [2].
| Evidence Dimension | Potential for Alkene Functionalization |
|---|---|
| Target Compound Data | Functionalizable alkene present; demonstrated capacity for transformation into 3,6-dihydro-2H-pyran-4-yl triflates with high regioselectivity [1]. |
| Comparator Or Baseline | (Tetrahydro-2H-pyran-4-yl)methanol (Saturated Analog) - Lacks alkene functionality |
| Quantified Difference | The presence of a double bond enables a distinct class of reactions (e.g., Prins cyclization, epoxidation, coupling of derived triflates) that are not applicable to the saturated comparator [REFS-1, REFS-2]. |
| Conditions | This is a fundamental chemical property difference, not an assay condition. The specific transformation to a triflate was demonstrated using TfOH-mediated Prins cyclization [1]. |
Why This Matters
This evidence confirms that the target compound possesses a reactive handle (the alkene) that is absent in its saturated analog, making it the necessary starting material for any synthesis plan requiring subsequent modification of the pyran ring.
- [1] Saikia, A. K., Ghosh, P., & Kautarya, A. K. (2016). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. RSC Advances, 6(51), 44774-44781. View Source
- [2] Chemeurope. (n.d.). Tetrahydropyran. Encyclopedia Entry. Retrieved from https://www.chemeurope.com/en/encyclopedia/Tetrahydropyran.html View Source
